Physicochemical Profile vs. Common Intermediates
The predicted physicochemical properties of 1-(4-methylphenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine provide a basis for its differentiation from simpler pyrazole analogs. Its predicted acid dissociation constant (pKa) is 5.42±0.10, which is distinct from the pKa of an unsubstituted 1H-pyrazol-4-amine core, influencing its ionization state and hydrogen-bonding capacity at physiological pH . The predicted boiling point is 344.3±30.0 °C, and the predicted density is 1.10±0.1 g/cm³ . These values differ from those of a structurally simpler analog, 1-(propan-2-yl)-1H-pyrazol-4-amine (CAS 97421-16-4), for which the predicted boiling point is 234.2±13.0 °C and the predicted density is 1.12±0.1 g/cm³, demonstrating how the addition of the 4-methylphenyl group significantly alters key properties relevant to formulation and purification .
Boiling point: 344.3±30.0 °C
Density: 1.10±0.1 g/cm³
| Evidence Dimension | Predicted Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 5.42±0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted 1H-pyrazol-4-amine core (pKa values are typically different due to lack of aryl substitution, but a direct numeric comparison is unavailable) |
| Quantified Difference | Not directly comparable; qualitative difference based on structural impact on electron density. |
| Conditions | ACD/Labs Percepta Platform predicted data as reported on ChemicalBook |
Why This Matters
Procurement of this specific compound, rather than a simpler analog, is essential for research applications where the altered pKa and lipophilicity (due to the 4-methylphenyl group) are required for target binding or ADME property optimization in drug discovery campaigns.
